REACTION_CXSMILES
|
C1(C(C(C2C=CC=CC=2)=O)=O)C=CC=CC=1.[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([CH:26]([C:28]2[CH:33]=[CH:32][C:31]([CH3:34])=[CH:30][CH:29]=2)[OH:27])=[O:25])=[CH:20][CH:19]=1>O.N1C=CC=CC=1>[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]([C:26]([C:28]2[CH:29]=[CH:30][C:31]([CH3:34])=[CH:32][CH:33]=2)=[O:27])=[O:25])=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
the crude product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After the solution had been evaporated down to about 500 ml, 4,4′-dimethylbenzil
|
Type
|
CUSTOM
|
Details
|
crystallized out in the form of pale yellow crystals
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethanol (yield 119.9 g (64%, based on crude 4,4′-dimethylbenzoin used)
|
Type
|
CUSTOM
|
Details
|
104-105° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |